molecular formula C20H18N6O3 B2793278 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 892468-29-0

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2793278
CAS RN: 892468-29-0
M. Wt: 390.403
InChI Key: WISWKSXBPAIMSE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . Triazolopyrimidines have applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with a benzyl group and a methoxyphenylacetamide group attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of chemical reactions, including substitution reactions with nucleophiles . The specific reactions that this compound can undergo would depend on the nature and positioning of its substituent groups .

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its potential medicinal properties, optimization of its synthesis route, and detailed study of its physical and chemical properties .

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-29-16-9-5-8-15(10-16)22-17(27)12-25-13-21-19-18(20(25)28)23-24-26(19)11-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWKSXBPAIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

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